molecular formula C20H24FN3OS B2445295 2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 690962-21-1

2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Cat. No.: B2445295
CAS No.: 690962-21-1
M. Wt: 373.49
InChI Key: LCVKDTPMRKJMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C20H24FN3OS and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A fluorinated benzamide moiety.
  • A cyclopenta[b]thiophene ring system.
  • A 4-methylpiperazine substituent.

This structural complexity contributes to its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on different biological systems.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For example:

  • Compounds with piperazine rings have shown activity against Escherichia coli and Staphylococcus aureus .
  • The presence of the thiophene ring enhances the antibacterial efficacy due to increased lipophilicity, facilitating membrane penetration.

Anticancer Potential

Studies suggest that compounds containing the cyclopenta[b]thiophene structure may exhibit anticancer activity. The mechanism often involves:

  • Inhibition of specific enzymes related to cancer cell proliferation.
  • Induction of apoptosis in cancer cells through various signaling pathways.

A notable study demonstrated that similar benzamide derivatives inhibited cancer cell growth in vitro, suggesting a potential role for this compound in oncology .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition :
    • It may act as an inhibitor for various enzymes, including histone methyltransferases, which are crucial in regulating gene expression and cellular processes .
  • Receptor Modulation :
    • The piperazine moiety suggests potential interactions with neurotransmitter receptors, possibly affecting central nervous system functions.
  • Cellular Uptake :
    • The lipophilic nature due to the thiophene ring enhances cellular uptake, which is critical for its therapeutic efficacy.

Case Studies and Research Findings

StudyObjectiveFindings
Prajapati et al. (2011)Synthesis and evaluation of amidesIdentified antibacterial activity against E. coli and S. aureus; compounds exhibited MIC values indicating efficacy .
Kim et al. (2007)Biological activity of thiazoline derivativesShowed significant antimicrobial properties; suggested structural similarities may predict similar activities for thiophene derivatives .
MDPI Study (2021)Evaluation of cyclopenta[b]thiophene derivativesDemonstrated cytotoxic effects on cancer cell lines; indicated potential for further development in anticancer therapies .

Properties

IUPAC Name

2-fluoro-N-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3OS/c1-23-9-11-24(12-10-23)13-16-14-6-4-8-18(14)26-20(16)22-19(25)15-5-2-3-7-17(15)21/h2-3,5,7H,4,6,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVKDTPMRKJMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.